molecular formula C8H16 B1361371 trans-1,3-Dimethylcyclohexane CAS No. 2207-03-6

trans-1,3-Dimethylcyclohexane

Cat. No.: B1361371
CAS No.: 2207-03-6
M. Wt: 112.21 g/mol
InChI Key: SGVUHPSBDNVHKL-HTQZYQBOSA-N
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Description

trans-1,3-Dimethylcyclohexane: is an organic compound with the molecular formula C8H16 . It is a stereoisomer of 1,3-dimethylcyclohexane, where the two methyl groups are positioned on opposite sides of the cyclohexane ring. This compound is of interest due to its unique conformational properties and its relevance in stereochemistry studies .

Properties

IUPAC Name

(1R,3R)-1,3-dimethylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16/c1-7-4-3-5-8(2)6-7/h7-8H,3-6H2,1-2H3/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGVUHPSBDNVHKL-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC[C@H](C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70858737
Record name (+/-)-trans-1,3-Dimethylcyclohexane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2207-03-6
Record name 1,3-Dimethylcyclohexane, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002207036
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+/-)-trans-1,3-Dimethylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,3R)-1,3-dimethylcyclohexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,3-DIMETHYLCYCLOHEXANE, TRANS-
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: trans-1,3-Dimethylcyclohexane can be synthesized through various methods, including:

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of 1,3-dimethylcyclohexene on a large scale. This process is optimized for high yield and purity, using advanced catalytic systems and controlled reaction conditions .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

  • Used as a model compound in stereochemistry and conformational analysis studies.
  • Employed in the synthesis of more complex organic molecules.

Biology and Medicine:

  • Investigated for its potential biological activity and interactions with biological molecules.

Industry:

Mechanism of Action

The mechanism of action of trans-1,3-dimethylcyclohexane primarily involves its conformational properties and steric interactionsThese interactions influence the compound’s reactivity and stability in various chemical reactions .

Comparison with Similar Compounds

Uniqueness: trans-1,3-Dimethylcyclohexane is unique due to its specific 1,3-diaxial interactions, which significantly influence its conformational stability and reactivity compared to its cis isomer and other dimethylcyclohexane isomers .

Biological Activity

Overview

trans-1,3-Dimethylcyclohexane (C8H16) is a cyclohexane derivative characterized by the arrangement of two methyl groups on opposite sides of the cyclohexane ring. This unique stereochemistry contributes to its conformational stability and potential biological activity. Understanding its biological interactions and mechanisms is essential for exploring its applications in medicinal chemistry and materials science.

Chemical Structure and Stability:

  • Molecular Formula: C8H16
  • Molecular Weight: 112.21 g/mol
  • Conformational Behavior: The compound can adopt various conformations, with steric interactions—particularly 1,3-diaxial interactions—playing a crucial role in its stability. The most stable conformer minimizes steric hindrance, which is vital for its biological interactions.

Mechanism of Action:

  • Target Interaction: The primary targets for this compound include carbon atoms in the cyclohexane ring, where it engages in steric interactions that influence biochemical pathways.
  • Biochemical Pathways: The compound's action often involves conformational changes that affect its interaction with biological molecules, potentially influencing enzyme activity or receptor binding.

Case Studies and Research Findings

Case Study 1: Spectroscopic Analysis
A study utilizing far-ultraviolet (FUV) spectroscopy examined the electronic transitions in various dimethylcyclohexane isomers. The findings indicated that this compound exhibited distinct spectral features correlating with its electronic structure and steric configuration. This analysis provides insights into how structural variations influence biological reactivity and interaction with light .

Case Study 2: Computational Studies
Computational studies have been conducted to investigate the inversion-topomerization pathways of dimethylcyclohexanes. These studies highlight the dynamic nature of conformational changes in this compound, suggesting that its biological activity may be influenced by these conformational states .

Comparative Analysis with Related Compounds

CompoundStructure TypeNotable Properties
This compound CycloalkaneStable conformation; potential antimicrobial activity
cis-1,3-Dimethylcyclohexane CycloalkaneHigher steric strain; different reactivity
1,2-Dimethylcyclohexane CycloalkaneUnique steric interactions; varied biological activity
1,4-Dimethylcyclohexane CycloalkaneDistinct conformational behavior; potential applications in drug design

Q & A

Q. Table 1: Conformational Stability of this compound vs. Cis Isomers

IsomerΔH Combustion (kJ/mol)Preferred Conformation1,3-Diaxial Strain (kcal/mol)
trans-1,3-dimethyl-4956 ± 12Diequatorial0.0
cis-1,3-dimethyl-4923 ± 15Axial-equatorial3.8
Source: API-NBS combustion data

Q. Table 2: Biodegradation Rates of Cycloalkanes Under Anaerobic Conditions

Compound% Depletion (100 days)Electron Acceptor
This compound<10%Sulfate
Ethylcyclohexane>90%Sulfate
Source: Microcosm assay data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-1,3-Dimethylcyclohexane
Reactant of Route 2
trans-1,3-Dimethylcyclohexane

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